(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone
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Overview
Description
(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone is a complex organic compound that features a combination of morpholine, sulfonyl, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of 2-methyl-5-nitrophenol with morpholine under basic conditions to form 2-methyl-5-morpholin-4-ylphenol.
Sulfonylation: The morpholine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, to yield 2-methyl-5-morpholin-4-ylsulfonylphenol.
Piperidinylation: The final step involves the reaction of the sulfonylated intermediate with piperidine and a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine moiety can interact with receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(morpholin-4-yl)aniline
- 2-Methyl-5-(4-morpholinosulfonyl)furan-3-carboxylic acid
Uniqueness
(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both morpholine and piperidine moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
(2-methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-5-6-15(24(21,22)19-9-11-23-12-10-19)13-16(14)17(20)18-7-3-2-4-8-18/h5-6,13H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJIZSZNEVZRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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